3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide
Description
3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound featuring a thiazole core substituted with a 2-chlorophenyl group at the 4-position and a propanamide moiety at the 2-position. The propanamide chain is further modified with acetamido and phenyl groups at the 3-position.
Properties
Molecular Formula |
C20H18ClN3O2S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-acetamido-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13(25)22-17(14-7-3-2-4-8-14)11-19(26)24-20-23-18(12-27-20)15-9-5-6-10-16(15)21/h2-10,12,17H,11H2,1H3,(H,22,25)(H,23,24,26) |
InChI Key |
IIKWOXCRNWBHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group, and finally the attachment of the acetamido and phenylpropanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer oxygen atoms.
Scientific Research Applications
3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds Identified in Evidence:
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (Compound 2) Structural Differences: Replaces the thiazole ring with a pyrazol-5-yl group and introduces a 3,4-dichlorophenyl substituent. Synthesis: Yielded 67% via nucleophilic substitution, with a melting point of 117–118°C and optical rotation [α]²⁰D = –5.6 .
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structural Differences : Contains a morpholine ring and dibromoimidazole substituent instead of the propanamide chain.
- Key Finding : Structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR spectra, underscoring the importance of precise synthesis for functional consistency .
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Derivatives
- Structural Differences : Incorporates a dihydroisoxazole ring and piperidine group.
- Functional Comparison : These derivatives are patented as fungicides, suggesting that thiazole-based compounds with aryl and heterocyclic substituents may share agrochemical utility .
Substituent Effects on Physicochemical Properties
Table 1: Comparative Analysis of Key Features
Key Observations:
- Chlorophenyl vs.
- Amide vs. Heterocyclic Linkers : The propanamide chain in the target compound contrasts with the pyrazole or morpholine linkers in analogues, which could influence hydrogen-bonding capacity and target selectivity .
Biological Activity
3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide, also known by its CAS number 784166-62-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide is C14H14ClN3O2S. It features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Weight | 299.79 g/mol |
| CAS Number | 784166-62-7 |
| Chemical Structure | Structure |
Anticancer Properties
Research has demonstrated that compounds containing thiazole moieties exhibit significant anticancer activity. A study indicated that derivatives similar to 3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide showed selective cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The compound's mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which are critical for inhibiting cancer cell proliferation.
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that 3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide may possess activity against both Gram-positive and Gram-negative bacteria. This activity is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Anticancer Activity
In a recent investigation published in the International Journal of Biology and Chemistry, researchers evaluated the cytotoxic effects of a related thiazole compound on melanoma cells. The study utilized MTT assays to measure cell viability and flow cytometry to analyze cell cycle distribution. Results indicated a significant reduction in cell viability (approximately 70% at higher concentrations) and marked G0/G1 phase arrest, suggesting potential therapeutic applications for thiazole derivatives in cancer treatment .
Study on Antimicrobial Effects
Another study focused on the antimicrobial efficacy of thiazole derivatives against common pathogens. The results showed that compounds similar to 3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide had minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli . This highlights the compound's potential as a lead structure for developing new antibiotics.
The biological activities of 3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint, thereby preventing cancer cells from proliferating.
- Antibacterial Mechanism : The thiazole ring may inhibit essential bacterial enzymes or disrupt membrane integrity, leading to bacterial death.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of 3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide. This includes:
- In vivo studies to assess efficacy and safety.
- Structural modifications to enhance potency and selectivity.
- Exploration of combination therapies with existing chemotherapeutics or antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
